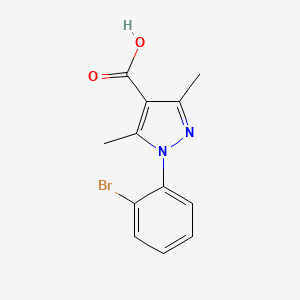

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Classification within Pyrazole Family of Heterocyclic Compounds

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is classified as an organic compound within the pyrazole family, which are five-membered heterocyclic compounds characterized by two nitrogen atoms at positions 1 and 2. Pyrazoles belong to the broader class of azoles, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The fundamental pyrazole structure consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, represented by the molecular formula C₃H₄N₂ for the parent compound. This specific derivative maintains the core pyrazole architecture while incorporating additional functional groups that significantly modify its chemical properties and potential applications.

The classification system for pyrazole derivatives is based on the nature and position of substituents on the heterocyclic ring. This compound belongs to the subcategory of N-aryl pyrazoles due to the presence of the bromophenyl group attached to the nitrogen atom at position 1. The compound also falls under the classification of pyrazole carboxylic acids, a group known for their significant biological activities and synthetic utility. According to the chemical taxonomy provided by classification systems, this compound is categorized under organoheterocyclic compounds, specifically within the azoles class and pyrazoles subclass.

The structural complexity of this compound arises from the combination of multiple functional groups: the pyrazole core, the halogen-substituted aromatic ring, methyl substituents, and the carboxylic acid group. This multi-functional nature places it in a specialized category of pyrazole derivatives that exhibit enhanced chemical reactivity and biological potential compared to simpler pyrazole structures. The presence of the bromine atom introduces halogen bonding capabilities, while the carboxylic acid group provides opportunities for salt formation and ester derivatization, making it a versatile building block in medicinal chemistry applications.

Historical Context and Literature Review

The historical development of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first discovered the antipyretic action of pyrazole derivatives in humans and coined the term "pyrazole". Knorr's accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to synthesize quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and led to the development of numerous synthetic methodologies for pyrazole derivatives.

The synthesis of pyrazoles was further advanced by German chemist Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. Throughout the early 20th century, researchers continued to explore various synthetic approaches, with the most common method involving the reaction of 1,3-diketones with hydrazine derivatives, known as Knorr-type reactions. These foundational synthetic methods established the groundwork for the development of more complex pyrazole derivatives, including compounds with specific substitution patterns like this compound.

The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959 by Japanese researchers Kosuge and Okeda, challenging the previously held belief that pyrazoles could not occur naturally. This discovery expanded the understanding of pyrazole distribution and significance in biological systems. Subsequently, researchers have identified various natural pyrazole derivatives, including 3-n-nonylpyrazole isolated from Houttuynia Cordata, a plant of the Piperaceae family, which demonstrated antimicrobial activity.

Contemporary literature reviews reveal that pyrazole derivatives have become one of the most extensively studied groups of compounds among the azole family, with numerous synthesis methods and synthetic analogues reported over the years. Modern research focuses on developing more efficient synthetic methodologies, such as multicomponent processes and in situ formation of intermediates, which have enabled the preparation of complex pyrazole derivatives with specific substitution patterns. The development of this compound represents part of this ongoing effort to create structurally diverse pyrazole compounds for pharmaceutical and agricultural applications.

Significance in Organic and Medicinal Chemistry

This compound holds significant importance in organic and medicinal chemistry due to its unique structural features and versatile chemical reactivity. The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and biologically active compounds. The presence of multiple functional groups within a single molecule provides numerous opportunities for chemical modifications and derivatization reactions, making it an attractive target for medicinal chemists seeking to develop new therapeutic agents.

In organic synthesis, this compound demonstrates exceptional versatility through its ability to participate in various chemical transformations. The carboxylic acid functional group can undergo esterification, amidation, and other derivatization reactions, while the bromine atom on the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. The pyrazole ring system offers additional sites for functionalization, particularly through electrophilic aromatic substitution reactions and metal-catalyzed processes. This multifunctional nature makes the compound an excellent starting material for the synthesis of diverse chemical libraries used in drug discovery programs.

The medicinal chemistry significance of pyrazole derivatives stems from their well-documented pharmacological activities across multiple therapeutic areas. Pyrazole-containing compounds have demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, and antiviral properties. Notable examples of clinically approved drugs containing pyrazole rings include celecoxib, a potent anti-inflammatory agent, rimonabant for anti-obesity treatment, and various other therapeutic agents targeting different medical conditions. The structural features present in this compound, particularly the combination of halogen substitution and carboxylic acid functionality, are commonly found in bioactive compounds, suggesting potential for pharmaceutical development.

Research studies have specifically highlighted the importance of pyrazole-4-carboxylic acid derivatives in antimicrobial applications. Several studies have demonstrated that compounds containing this structural motif exhibit significant antibacterial and antifungal activities against various pathogens. The presence of the bromine substituent may enhance biological activity through improved lipophilicity and enhanced membrane penetration, while the carboxylic acid group provides opportunities for improved water solubility and bioavailability. These characteristics make this compound a promising candidate for further development as an antimicrobial agent or as a precursor for the synthesis of bioactive derivatives.

Comparative Analysis with Related Pyrazole Derivatives

A comparative analysis of this compound with related pyrazole derivatives reveals important structure-activity relationships and highlights the unique characteristics that distinguish this compound from other members of the pyrazole family. When compared to simpler pyrazole carboxylic acids such as pyrazole-3-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, the bromophenyl-substituted derivative exhibits significantly enhanced molecular complexity and potential biological activity.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | 112.09 | Simple pyrazole with carboxylic acid |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.14 | Methyl substituents at positions 3,5 |

| This compound | C₁₂H₁₁BrN₂O₂ | 295.13 | Bromophenyl group plus methyl substituents |

The structural comparison reveals that the addition of the 2-bromophenyl group significantly increases the molecular weight and introduces new chemical properties. While pyrazole-3-carboxylic acid has a melting point of 213°C and shows moderate solubility in methanol, the 3,5-dimethyl derivative exhibits a higher melting point of 273°C, indicating stronger intermolecular interactions. The bromophenyl-substituted compound would be expected to show intermediate melting behavior while exhibiting enhanced lipophilicity due to the aromatic substitution.

Comparative studies of antimicrobial activities among pyrazole carboxylic acid derivatives have demonstrated that structural modifications significantly impact biological activity. Research has shown that 1H-pyrazole-3-carboxylic acid derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of aromatic substituents, particularly halogen-containing groups, often enhances antimicrobial potency through improved membrane interaction and cellular uptake mechanisms. This suggests that this compound may exhibit superior antimicrobial properties compared to its non-halogenated analogs.

The positioning of functional groups also plays a crucial role in determining biological activity and chemical reactivity. While 3,5-dimethyl-1H-pyrazole-4-carboxylic acid contains the carboxylic acid group at position 4, similar to the target compound, the absence of the N-aryl substitution limits its potential for certain biological interactions. The introduction of the bromophenyl group at position 1 creates additional binding sites for biological targets and may facilitate interactions with hydrophobic regions of proteins and enzymes. Furthermore, the bromine atom provides opportunities for halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity in biological systems.

Chemical reactivity comparisons reveal that this compound possesses multiple reactive sites that enable diverse synthetic transformations. Unlike simpler pyrazole derivatives that may have limited functionalization options, this compound offers opportunities for selective modifications at the carboxylic acid group, the bromine position, and potentially at other positions on the pyrazole ring. This enhanced reactivity profile makes it particularly valuable as an intermediate in the synthesis of more complex pharmaceutical agents and research compounds.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBMQBBYLOEXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101179372 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-21-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-bromophenyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101179372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the bromophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent bromination and carboxylation reactions introduce the bromophenyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The choice of starting materials and reaction pathways can also be tailored to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.

Major Products:

- Substituted pyrazoles with various functional groups.

- Carboxylate salts or alcohol derivatives.

- Coupled products with extended aromatic or aliphatic chains.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Several studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, research demonstrated that 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid shows potential as an inhibitor of cancer cell proliferation. In vitro assays revealed that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory effects. A study investigated the mechanism by which this compound reduces inflammation by inhibiting certain pathways involved in the inflammatory response. The results indicated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for developing anti-inflammatory drugs .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is critical for developing advanced materials used in various industrial applications .

Agricultural Chemistry Applications

Pesticide Development

The compound has also been explored for its potential use in agricultural chemistry, particularly as a pesticide. Research indicates that derivatives of this compound can act as effective fungicides and insecticides. Field trials demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting beneficial insects, making it a promising candidate for sustainable agriculture .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Pesticidal | Effective against specific pest populations |

Case Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound against breast cancer cells. The compound was tested at various concentrations over a period of 72 hours. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops evaluated the effectiveness of a pesticide formulation containing this compound against common pests such as aphids and whiteflies. The treated plots showed a significant reduction in pest populations compared to control plots, demonstrating the compound's potential for commercial pesticide development.

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Positional Isomers of Bromophenyl-Substituted Pyrazoles

Substituent position on the phenyl ring significantly alters physicochemical properties:

Key Findings :

Halogen-Substituted Analogs

Replacing bromine with other halogens modulates electronic properties:

Key Findings :

Structural Variants with Modified Substituents

Variations in the pyrazole core or substituents further diversify properties:

Key Findings :

- Isopropylphenyl derivatives are suited for hydrophobic environments, such as lipid-rich biological membranes.

- Difluoromethyl analogs prioritize volatility over crystallinity, making them useful in gas-phase reactions .

Discussion of Research Implications

- Synthetic Applications : The ortho-bromo substituent in the target compound may hinder certain coupling reactions (e.g., Suzuki-Miyaura) due to steric effects, whereas para-substituted analogs are more reactive .

- Biological Relevance : Fluorinated and chlorinated analogs show promise in drug design due to enhanced target binding and metabolic stability .

- Crystallography : Tools like SHELXL and ORTEP-3 are essential for resolving subtle structural differences, such as hydrogen-bonding patterns in carboxylic acid derivatives .

Activité Biologique

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 959578-21-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₁BrN₂O₂

- Molecular Weight : 295.13 g/mol

- Melting Point : 235–237 °C

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. These compounds are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer activity is primarily attributed to the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. For instance, a study demonstrated that related compounds could inhibit microtubule assembly at concentrations as low as 20 μM, resulting in significant apoptosis in breast cancer cells (MDA-MB-231) at 1.0 μM through enhanced caspase-3 activity .

Case Study: Breast Cancer

A specific study investigated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds with similar structures to this compound could enhance apoptosis significantly and alter cell morphology at concentrations ranging from 1 to 10 μM .

| Compound | Concentration (μM) | Apoptosis Induction | Caspase-3 Activity (fold increase) |

|---|---|---|---|

| 7d | 1 | Yes | 1.33 |

| 7h | 1 | Yes | 1.57 |

| 10c | 10 | Yes | - |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A recent study showed that derivatives of pyrazole could effectively inhibit COX-1 and COX-2 enzymes, which are critical mediators in inflammatory responses .

The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain. The structural features of pyrazole derivatives influence their binding affinity to these enzymes.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown activity against various bacterial strains.

Case Study: Bacterial Inhibition

A study highlighted that certain pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentrations (MICs) were determined for several compounds, indicating promising antibacterial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones. For bromophenyl-substituted pyrazoles, halogenated phenylhydrazines are reacted with acetylacetone derivatives under acidic or basic conditions. Optimization includes:

- Temperature control : Maintaining 80–100°C to ensure complete cyclization while avoiding decomposition .

- Catalyst selection : Use of acetic acid or H₂SO₄ to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for high-purity yields (>95%) .

Q. How can the structural identity and purity of this compound be validated?

- XRD analysis : Determines crystal system (e.g., monoclinic) and unit cell parameters, critical for confirming stereochemistry .

- FT-IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), bromophenyl aromatic protons (δ 7.2–7.8 ppm) .

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), pyrazole carbons (δ 140–160 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water. Pre-saturation studies at 25°C are recommended for assay design .

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light, strong oxidizers, or high humidity to prevent decomposition into bromophenols or CO₂ .

Advanced Research Questions

Q. How do electronic effects of the 2-bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing bromine atom at the ortho position:

- Enhances electrophilicity : Facilitates nucleophilic substitution at the pyrazole ring, useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Modulates bioactivity : Increases binding affinity to target proteins (e.g., kinase inhibitors) via halogen bonding, as observed in analogs with IC₅₀ values <1 µM .

- Methodology : DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reaction sites .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2) using crystal structures (PDB ID: 3LN1). Focus on H-bonding with carboxylic acid and hydrophobic interactions with methyl groups .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- ADMET prediction (SwissADME) : Evaluate logP (~2.5), bioavailability (Lipinski compliance), and CYP450 inhibition risks .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Artifact identification : Check for solvent impurities (e.g., residual DMSO in ¹H NMR) or tautomeric equilibria in D₂O .

- Cross-validation : Compare experimental data with theoretical spectra (GIAO method) .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .

Q. What methodologies are recommended for studying its biological activity in vitro?

- Kinase inhibition assays : Use ADP-Glo™ kinase assays (Promega) with recombinant enzymes (e.g., JAK2) at 10 µM compound concentration .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .

- ROS detection : Fluorescent probes (DCFH-DA) in macrophage models to assess antioxidant potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.